N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a cyanoethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide . This intermediate is then reacted with methylamine and acrylonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide is unique due to the combination of its trifluoromethyl groups, which impart high stability and lipophilicity, and its cyanoethyl group, which allows for versatile chemical modifications. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6N3O/c1-23(4-2-3-21)8-12(24)22-11-6-9(13(15,16)17)5-10(7-11)14(18,19)20/h5-7H,2,4,8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHHQRCMCPRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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